molecular formula C16H36ClN2OP B14006747 N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine CAS No. 40881-96-7

N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine

Cat. No.: B14006747
CAS No.: 40881-96-7
M. Wt: 338.9 g/mol
InChI Key: IZSRLKYMDMFGIX-UHFFFAOYSA-N
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Description

N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a butyl group, a chloro group, and a dibutylamino group attached to a phosphoryl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine typically involves the reaction of butylamine with a chlorinated phosphoryl compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction may also require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The phosphoryl group plays a crucial role in these interactions by forming hydrogen bonds or ionic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N-(3-chloropropyl)butan-1-amine
  • N-(3-chloropropyl)dibutylamine
  • 1-chloro-3-(dibutylamino)propane

Uniqueness

N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine is unique due to the presence of the phosphoryl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific chemical reactions and applications where the phosphoryl group plays a critical role .

Properties

CAS No.

40881-96-7

Molecular Formula

C16H36ClN2OP

Molecular Weight

338.9 g/mol

IUPAC Name

N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine

InChI

InChI=1S/C16H36ClN2OP/c1-5-9-13-18(14-10-6-2)21(17,20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3

InChI Key

IZSRLKYMDMFGIX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)P(=O)(N(CCCC)CCCC)Cl

Origin of Product

United States

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